4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8-5-4-7(9(12)13)14-6(5)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHPGOPKQCYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(O2)C(=O)O)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran with chloroacetic acid to form 4-chloro-4,5,6,7-tetrahydrobenzofuran. This intermediate is then reacted with sodium hydroxide to produce 4-hydroxy-4,5,6,7-tetrahydrobenzofuran. Further reactions involving thionyl chloride and hydrogenation under catalytic conditions yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Data Table
Mechanistic and Functional Insights
- Tyrosinase Inhibition : T4FAT’s thioamide group enables copper chelation, a mechanism shared with kojic acid but with superior efficacy . The target compound’s carboxylic acid may similarly interact with metal ions or enzyme active sites.
- Structural Flexibility : Substituent positioning (e.g., carboxylic acid at position 2 vs. 3) influences electronic distribution and steric effects, altering binding affinities .
- Solubility and Bioavailability : Carboxylic acid groups enhance aqueous solubility, critical for drug delivery, while alkyl/aryl substituents modulate lipophilicity .
Biological Activity
4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique fused ring system that contributes to its biological activity. The presence of the furo and azepine moieties suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of substituted amino acids or derivatives under specific conditions to form the desired structure. Optimization of reaction conditions is crucial to enhance yield and purity.
Anti-inflammatory Effects
Compounds in this class have been evaluated for their anti-inflammatory properties. For example, related furo[3,2-c]azepines demonstrated inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects.
Cytotoxicity
Studies on structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. Future research should focus on evaluating the cytotoxic effects of this compound specifically.
Case Studies
- Antimicrobial Evaluation : A recent study tested various azepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition for certain derivatives at concentrations as low as 50 µg/mL.
- Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, a related compound exhibited a reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen.
- Cytotoxicity Screening : A study assessed the effects of several furo-containing compounds on human cancer cell lines. The results showed that some derivatives led to significant decreases in cell viability at concentrations ranging from 10 to 100 µM.
Data Table: Summary of Biological Activities
Q & A
Q. How can the molecular structure of 4-Oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-2-carboxylic acid be confirmed experimentally?
Methodological Answer: The structure is confirmed using a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra identify proton and carbon environments, with characteristic signals for the fused furan-azepine system (e.g., ketone at δ ~200 ppm in 13C NMR) and carboxylic acid (δ ~170 ppm) .
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching of the ketone and carboxylic acid) and ~2500-3300 cm⁻¹ (broad O-H stretch from the carboxylic acid) confirm functional groups .
- X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and spatial arrangement, as demonstrated for structurally similar tetrahydrochromene derivatives .
Q. What synthetic strategies are effective for preparing this compound?
Methodological Answer: Key steps involve cyclization and functional group modifications:
- Cyclocondensation: Reacting furan precursors with azepine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or toluene) .
- Catalytic Methods: Palladium or copper catalysts facilitate cross-coupling reactions to introduce substituents, as seen in oxazolo-pyridine syntheses .
- Acid/Base Workup: Carboxylic acid groups are stabilized via pH-controlled precipitation, followed by recrystallization for purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer: Employ Design of Experiments (DOE) to systematically vary parameters:
- Catalyst Loading: Test palladium (0.5–2 mol%) or copper catalysts to balance cost and efficiency .
- Solvent Screening: Compare DMF (high polarity) vs. toluene (non-polar) to optimize cyclization kinetics .
- Temperature Gradients: Reflux (100–120°C) vs. microwave-assisted synthesis (shorter reaction times, higher yields) .
- In-line Analytics: Use HPLC (C18 columns, UV detection at 254 nm) to monitor intermediate formation and purity .
Q. What methodologies are recommended for purity analysis and stability testing?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with acetonitrile/water gradients (0.1% TFA) to quantify impurities (<0.5%) .
- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–8 weeks; monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss under nitrogen atmosphere (heating rate: 10°C/min) .
Q. How can computational modeling predict reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking: Simulate binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina; validate with in vitro assays .
- Solubility Prediction: Use COSMO-RS models to estimate solubility in solvents like DMSO or aqueous buffers .
Q. What experimental approaches are used to evaluate biological activity?
Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion) .
- Enzyme Inhibition Studies: Measure IC50 values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or spectrophotometric assays .
- Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
